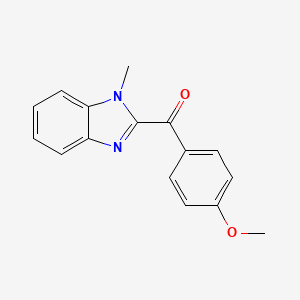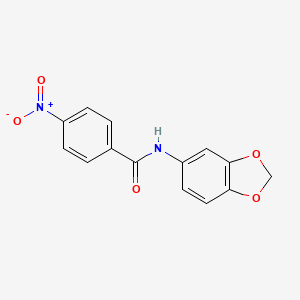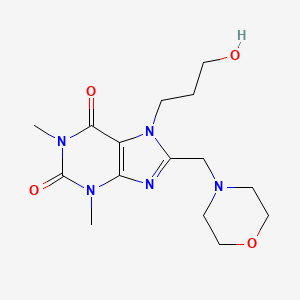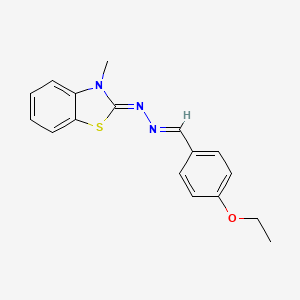![molecular formula C20H16BrN3O5 B5604745 2-(4-bromonaphthalen-1-yl)oxy-N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]acetamide](/img/structure/B5604745.png)
2-(4-bromonaphthalen-1-yl)oxy-N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromonaphthalen-1-yl)oxy-N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]acetamide is a complex organic compound that features a bromonaphthalene moiety linked to a methoxy-nitrophenyl group through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromonaphthalen-1-yl)oxy-N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]acetamide typically involves the following steps:
Formation of the Bromonaphthalene Intermediate: The starting material, 4-bromonaphthalene, is synthesized through bromination of naphthalene using bromine in the presence of a catalyst such as iron(III) bromide.
Coupling with Acetamide: The bromonaphthalene intermediate is then reacted with acetamide in the presence of a base such as potassium carbonate to form the desired acetamide derivative.
Condensation with Methoxy-Nitrophenyl Group: The final step involves the condensation of the acetamide derivative with 4-methoxy-3-nitrobenzaldehyde in the presence of a suitable catalyst to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromonaphthalen-1-yl)oxy-N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce nitro groups to amines or other functional group transformations.
Substitution: The bromine atom in the naphthalene ring can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy or tert-butyl derivatives.
Scientific Research Applications
2-(4-bromonaphthalen-1-yl)oxy-N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(4-bromonaphthalen-1-yl)oxy-N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromonaphthalene moiety may facilitate binding to hydrophobic pockets, while the methoxy-nitrophenyl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- **2-[(1-bromonaphthalen-2-yl)oxy]-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide
- **4-bromo-1-naphthaleneboronic acid
- **N-benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine
Uniqueness
Compared to similar compounds, 2-(4-bromonaphthalen-1-yl)oxy-N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromonaphthalene and methoxy-nitrophenyl moieties allows for versatile applications in various fields, making it a valuable compound for scientific research.
Properties
IUPAC Name |
2-(4-bromonaphthalen-1-yl)oxy-N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O5/c1-28-19-8-6-13(10-17(19)24(26)27)11-22-23-20(25)12-29-18-9-7-16(21)14-4-2-3-5-15(14)18/h2-11H,12H2,1H3,(H,23,25)/b22-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFUTTQNDJPWLK-SSDVNMTOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)COC2=CC=C(C3=CC=CC=C32)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)COC2=CC=C(C3=CC=CC=C32)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5604665.png)
![1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)butan-1-one](/img/structure/B5604668.png)
![2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-4-methoxyphenol](/img/structure/B5604674.png)
![N'-[(3,5-dimethylphenoxy)acetyl]-2,4,6-trimethylbenzohydrazide](/img/structure/B5604684.png)


![4-benzyl-1-[(3-isopropylisoxazol-5-yl)methyl]pyrrolidin-2-one](/img/structure/B5604706.png)
![4-(3-pyridinyl)-1-[(3,4,7-trimethyl-1H-indol-2-yl)carbonyl]-4-piperidinol](/img/structure/B5604711.png)


![N-[(2-chloro-4-fluorophenyl)methoxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine](/img/structure/B5604728.png)
![1-{[(4-ethoxyphenyl)amino]thio}-2-nitrobenzene](/img/structure/B5604743.png)
![(3R)-3-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B5604757.png)
![4-[benzyl(2-hydroxyethyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B5604759.png)
